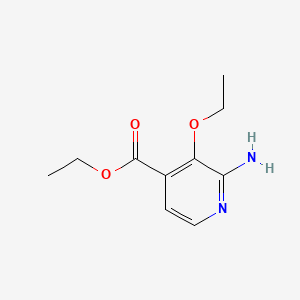
Ethyl 2-amino-3-ethoxyisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-ethoxyisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl group, an amino group, and an ethoxy group attached to the isonicotinic acid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-ethoxyisonicotinate can be achieved through several methods. One common approach involves the reaction of 2-aminoisonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-ethoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted isonicotinates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-ethoxyisonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-ethoxyisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-amino-3-methoxyisonicotinate
- Ethyl 2-amino-3-propoxyisonicotinate
- Ethyl 2-amino-3-butoxyisonicotinate
Uniqueness
Ethyl 2-amino-3-ethoxyisonicotinate is unique due to the presence of the ethoxy group, which imparts specific physicochemical properties that can influence its reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct solubility, stability, and interaction profiles with biological targets.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-ethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-3-14-8-7(10(13)15-4-2)5-6-12-9(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12) |
Clave InChI |
WJRYBUGNBNDETI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CN=C1N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)






